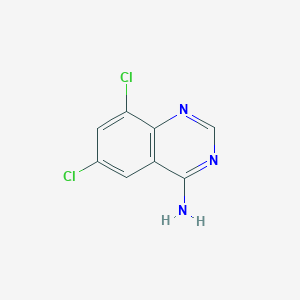

6,8-Dichloroquinazolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVUSDUFBVJYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Quinazoline Scaffold in Academic Research

The quinazoline (B50416) nucleus is a cornerstone in the design and synthesis of biologically active molecules. ekb.egarabjchem.org Its derivatives have been extensively investigated and have shown a remarkable breadth of pharmacological activities. ekb.egmdpi.com This has led to the development of several clinically approved drugs for a variety of therapeutic applications. arabjchem.org

The significance of the quinazoline scaffold in academic research can be attributed to several key factors:

Broad Spectrum of Biological Activity: Quinazoline derivatives have demonstrated a wide range of biological effects, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. ekb.egnih.gov This diverse activity profile makes them attractive candidates for drug discovery programs targeting numerous diseases.

Enzyme Inhibition: A significant area of research has focused on the ability of quinazoline derivatives to act as enzyme inhibitors. nih.gov For instance, they have been successfully developed as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. arabjchem.orgnih.gov

Structural Versatility: The quinazoline ring system offers multiple sites for chemical modification, allowing for the fine-tuning of steric, electronic, and physicochemical properties. This adaptability is crucial for optimizing the interaction of these molecules with their biological targets and for improving their pharmacokinetic profiles.

Synthetic Accessibility: A vast number of synthetic methodologies have been developed for the construction and functionalization of the quinazoline core. arabjchem.orgresearchgate.net These methods provide researchers with the tools to create large and diverse libraries of quinazoline derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

The Unique Context of 6,8 Dichloroquinazolin 4 Amine in Quinazoline Chemistry

Established Synthetic Pathways to this compound and its Precursors

The construction of the this compound molecule relies on the initial formation of the core quinazoline ring system, followed by the introduction of the amino group. Several well-established methods are utilized to achieve this, starting from a variety of precursors.

Synthesis from Halogenated Nitrile and Amide Derivatives

One common approach to quinazoline synthesis involves the use of appropriately substituted 2-aminobenzonitriles. scielo.br These precursors can undergo cyclization reactions to form the quinazoline ring. For instance, 2-aminobenzonitriles can react with dimethylformamide-dimethylacetal (DMF-DMA) to yield a formamidine (B1211174) intermediate. This intermediate can then react with an amine, leading to the formation of 4-aminoquinazolines. scielo.br This method can be accelerated using microwave irradiation. scielo.br

Another pathway starts with halogenated benzamides. For example, 3,5-dibromobenzamide (B63241) can undergo an iodine-promoted cyclocondensation with benzaldehydes to form 2-aryl-6,8-dibromoquinazolin-4(3H)-ones. nih.govmdpi.com This highlights a method where the halogen substituents are present on the starting amide.

Domino reactions starting from ortho-halogenated benzonitriles have also been developed. An efficient Fe/Cu relay-catalyzed domino protocol allows for the synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles, aldehydes, and sodium azide. nih.gov This process involves several steps including cycloaddition, copper-catalyzed SNAr, reduction, and cyclization. nih.gov

| Starting Material | Reagents | Product | Reference |

| 2-Aminobenzonitrile | DMF-DMA, Arylamine | 4-Aminoquinazoline | scielo.br |

| 3,5-Dibromobenzamide | Benzaldehyde, I₂ | 2-Aryl-6,8-dibromoquinazolin-4(3H)-one | nih.govmdpi.com |

| ortho-Halogenated benzonitrile | Aldehyde, NaN₃, Fe/Cu catalyst | 2-Phenylquinazolin-4-amine | nih.gov |

Routes via 6,8-Dichloroquinazolin-4(3H)-one

A widely used and versatile method for the synthesis of 4-aminoquinazolines, including this compound, proceeds through a 6,8-dichloroquinazolin-4(3H)-one intermediate. scielo.bresmed.orgnih.gov This method typically involves a three-step process.

First, a substituted 2-aminobenzoic acid, in this case, 3,5-dichloroanthranilic acid, is cyclized to form the corresponding quinazolin-4(3H)-one. esmed.orgesmed.orgnih.gov This cyclization is often achieved by heating the anthranilic acid with formamide (B127407), sometimes under microwave irradiation to reduce reaction times. esmed.orgnih.gov

The second step involves the chlorination of the quinazolin-4(3H)-one at the C-4 position to yield 4,6,8-trichloroquinazoline. nih.govesmed.orgesmed.org This is commonly accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). nih.govnih.gov

Finally, the crucial amino group is introduced at the C-4 position via a nucleophilic aromatic substitution (SNAr) reaction. The highly reactive chlorine atom at C-4 is displaced by an amine. esmed.orgnih.govesmed.org For the synthesis of the parent this compound, ammonia (B1221849) or an ammonia equivalent would be used as the nucleophile. This final step is often carried out in a suitable solvent like isopropanol. nih.gov

Approaches from Substituted Anthranilic Acid Derivatives

The synthesis of the quinazoline core structure frequently originates from derivatives of anthranilic acid (2-aminobenzoic acid). scielo.bresmed.org The Niementowski quinazoline synthesis, a classic method, involves the condensation of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines. For this compound, the starting material would be 3,5-dichloroanthranilic acid. esmed.orgnih.gov

The reaction of 3,5-dichloroanthranilic acid with formamide at elevated temperatures or under microwave irradiation yields 6,8-dichloroquinazolin-4(3H)-one. esmed.orgnih.govnih.gov This intermediate is then further functionalized as described in the previous section. This approach is fundamental and widely applied due to the commercial availability of a diverse range of substituted anthranilic acids. scielo.bresmed.org

Regioselective Synthesis Strategies for 4-Aminoquinazolines

The synthesis of specifically substituted quinazolines often requires careful control of regioselectivity, particularly when multiple reactive sites are present on the heterocyclic ring.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of quinazolines. chim.itmdpi.com In precursors like 4,6,8-trichloroquinazoline, the chlorine atom at the C-4 position is significantly more susceptible to nucleophilic attack than those at the C-6 and C-8 positions. nih.govmdpi.commdpi.com This enhanced reactivity is a well-documented phenomenon in quinazoline chemistry. mdpi.com

The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient C-4 carbon. mdpi.com The subsequent loss of the chloride leaving group restores the aromaticity of the system, yielding the 4-substituted product. A wide variety of nitrogen nucleophiles, including primary and secondary amines, can be employed in this reaction, leading to a diverse array of 4-aminoquinazoline derivatives. mdpi.com The reaction conditions, such as solvent, temperature, and the use of catalysts like DMAP, can be optimized to improve yields and reaction times. chim.it For example, microwave irradiation has been shown to be effective in accelerating these substitutions. nih.govchim.it

Influence of Electronic and Steric Factors on Regioselectivity

The pronounced regioselectivity for nucleophilic substitution at the C-4 position of the quinazoline ring is governed by a combination of electronic and steric factors. mdpi.com Electronically, the C-4 position is the most electrophilic carbon in the di- or trichloroquinazoline system. mdpi.commdpi.com This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N-3) and the pyrimidine (B1678525) ring itself. mdpi.com Computational studies, such as DFT calculations, have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has its largest coefficient at the C-4 carbon, making it the most favorable site for nucleophilic attack. mdpi.com

In contrast, the chlorine atoms at C-6 and C-8 on the benzene (B151609) portion of the quinazoline ring are less activated towards nucleophilic substitution. While electron-withdrawing, their influence is not as pronounced as the activating effect of the pyrimidine ring nitrogens on the C-4 position.

Steric factors can also play a role. However, in the case of nucleophilic attack on 2,4-dichloroquinazolines, the electronic preference for the C-4 position is so strong that it generally overrides steric considerations, leading to highly regioselective substitution. mdpi.comwuxiapptec.com This inherent reactivity makes the SNAr reaction a reliable and predictable method for the synthesis of 4-aminoquinazolines. mdpi.com

Advanced Synthetic Techniques and Optimization

The synthesis of derivatives from this compound often employs modern techniques to enhance efficiency, yield, and purity. These methods include metal-catalyzed coupling reactions, microwave-assisted synthesis, and continuous-flow methodologies.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the structural elaboration of the 6,8-dichloroquinazoline (B95103) core. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent.

The Suzuki-Miyaura coupling reaction, which pairs organoboron compounds with organic halides in the presence of a palladium catalyst, has been effectively used to introduce aryl and heteroaryl moieties at the 6- and 8-positions of the quinazoline ring. researchgate.netresearchgate.net Research has shown that the Suzuki-Miyaura cross-coupling of 6,8-dibromo-2,4-dichloroquinazoline (B14044221) can proceed at the C-6 and C-8 positions. researchgate.netresearchgate.net However, due to similar carbon-bromine bond dissociation energies at these positions, achieving selectivity can be challenging. researchgate.net In some instances, the reaction proceeds without selectivity, leading to a mixture of products. researchgate.netnih.gov The choice of catalyst, base, and solvent is critical in directing the regioselectivity and yield of these transformations. For instance, Pd(PPh₃)₄ is a commonly used catalyst for such reactions. researchgate.net

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has been applied to 2-aryl-6,8-dibromo-4-chloroquinazolines, where terminal acetylenes are coupled to the quinazoline scaffold. nih.gov These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst like CuI, in the presence of a base. nih.gov The Sonogashira reaction has also been successfully employed with 6-iodo-N-isopropylquinazolin-4-amines to introduce alkynyl groups at the 6-position. nih.gov

Table 1: Examples of Metal-Catalyzed Coupling Reactions on Dihalo-substituted Quinazolines

| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

| 2-Aryl-6,8-dibromo-4-chloroquinazoline | Arylboronic acid | Suzuki-Miyaura | Pd(OAc)₂/Cs₂CO₃ | 2,6,8-Triaryl-4-chloroquinazoline | researchgate.net |

| 2-Aryl-6,8-dibromo-4-chloroquinazoline | Phenylacetylene | Sonogashira | Pd(PPh₃)₄/CuI/Cs₂CO₃ | 2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazoline | nih.gov |

| 6-Iodo-N-isopropylquinazolin-4-amine | Propargyl alcohol | Sonogashira | PdCl₂(PPh₃)₂/CuI/NEt₃ | 6-(3-Hydroxyprop-1-yn-1-yl)-N-isopropylquinazolin-4-amine | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various quinazoline derivatives. nih.govnih.gov

For instance, a one-pot, three-component synthesis of 4-aminoquinazolines has been developed using microwave irradiation. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also been reported for the synthesis of polyfunctionalized quinazoline derivatives in an aqueous medium, highlighting the method's efficiency and environmental benefits. researchgate.netresearchgate.net The synthesis of N-arylheterocyclic substituted-4-aminoquinazoline compounds from 4-chloroquinazoline (B184009) and aryl heterocyclic amines has been achieved efficiently using microwave irradiation in 2-propanol. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazoline Derivatives

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines | 8-12 h, 60-75% | 5-10 min, 85-95% | nih.gov |

| Bis-SNAr/Bis-Suzuki–Miyaura reactions on 6,8-dibromo-2,4-dichloroquinazoline | Not specified | High yields in a few steps | researchgate.net |

Continuous-Flow Synthesis Methodologies

Continuous-flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. nih.gov This technology is increasingly being adopted for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

While specific examples detailing the continuous-flow synthesis of this compound derivatives are not abundant in the provided search results, the synthesis of other quinazoline and heterocyclic compounds using this methodology suggests its applicability. chim.itresearchgate.net For example, a continuous-flow protocol has been utilized for the synthesis of 2-aminoquinazoline (B112073) derivatives from 2-chloroquinazoline (B1345744) via nucleophilic aromatic substitution (SNAr) reactions. chim.it The application of continuous-flow techniques can lead to faster reaction times and higher yields in the synthesis of quinazoline derivatives. organic-chemistry.org This approach allows for the safe handling of hazardous reagents and unstable intermediates, which can be a significant advantage in multistep syntheses. nih.gov

Derivatization Strategies for Structural Elaboration of the 6,8-Dichloroquinazoline Scaffold

The 6,8-dichloroquinazoline scaffold serves as a versatile platform for the introduction of various functional groups and structural motifs, enabling the fine-tuning of its physicochemical and pharmacological properties.

Amine and Amide Linker Incorporations

The introduction of amine and amide linkers is a common strategy to connect different pharmacophoric groups to the quinazoline core. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where an amine displaces one of the chloro substituents on the quinazoline ring.

The regioselectivity of these reactions is a key consideration. In 2,4-dichloroquinazoline (B46505) precursors, the chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. mdpi.com This allows for the selective introduction of an amine at the C4 position. The incorporation of various primary and secondary amines, including anilines and benzylamines, has been extensively studied. mdpi.com The resulting 4-aminoquinazoline derivatives can be further functionalized.

Amide linkers can also be incorporated, for instance, through the reaction of an amino-functionalized quinazoline with a carboxylic acid or its activated derivative. This strategy allows for the extension of the molecular structure and the introduction of additional recognition elements for biological targets.

Introduction of Diverse Aromatic and Heteroaromatic Moieties

The introduction of diverse aromatic and heteroaromatic moieties onto the 6,8-dichloroquinazoline scaffold is a key strategy for creating libraries of compounds for drug discovery. Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are instrumental in this regard.

As previously mentioned, the Suzuki-Miyaura coupling allows for the arylation of the C6 and C8 positions of the quinazoline ring. researchgate.net A wide variety of arylboronic acids, bearing different electronic and steric properties, can be employed to systematically explore the structure-activity relationships. researchgate.netresearchgate.net The introduction of heteroaromatic rings, such as pyridine, furan, and thiophene, is also readily achievable through this methodology. nih.govnih.gov

Furthermore, the sequential application of different coupling reactions can lead to the synthesis of highly complex and polysubstituted quinazolines. For example, a combination of Sonogashira and Suzuki-Miyaura reactions has been used to synthesize 2,6,8-triaryl-4-(phenylethynyl)quinazolines from 2-aryl-6,8-dibromo-4-chloroquinazolines. nih.gov This highlights the versatility of these methods in building molecular complexity from a relatively simple starting material.

Substitution at C-2, C-6, and C-8 Positions

The this compound scaffold possesses three key positions amenable to substitution, enabling the synthesis of a diverse range of derivatives. The chlorine atoms at the C-6 and C-8 positions on the benzene ring portion of the quinazoline, as well as the C-2 position on the pyrimidine ring, can be functionalized through various chemical transformations. The reactivity of these positions differs, allowing for selective and sequential modifications, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

The chlorine atoms at C-6 and C-8 are typically functionalized using palladium-catalyzed cross-coupling reactions. nih.govmdpi.com These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The comparable carbon-halogen bond dissociation energies at the C-6 and C-8 positions often lead to a lack of selectivity when both sites are subjected to cross-coupling conditions simultaneously, resulting in disubstitution. researchgate.net

Conversely, substitution at the C-2 position of a 4-aminoquinazoline derivative generally requires more forcing conditions compared to the highly reactive C-4 position. mdpi.com Synthetic strategies often commence with a polyhalogenated quinazoline precursor, such as 6,8-dibromo-2,4-dichloroquinazoline, where the C-4 position is selectively functionalized first, followed by substitution at C-2, and finally at the C-6 and C-8 positions. researchgate.netmdpi.comchim.it

Palladium-Catalyzed Cross-Coupling at C-6 and C-8

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for introducing aryl and heteroaryl moieties at the C-6 and C-8 positions of the quinazoline core. Research on related 6,8-dihaloquinazoline systems demonstrates the feasibility of this transformation. For instance, the reaction of 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines with an excess of various arylboronic acids (2.5 equivalents) in the presence of a palladium catalyst effectively yields the corresponding 2,6,8-triaryl-4-(phenylethynyl)quinazolines. researchgate.net This double substitution highlights the utility of the Suzuki reaction in extensively modifying the quinazoline scaffold. researchgate.net

The following table summarizes the results of a bis-Suzuki-Miyaura cross-coupling reaction on a 6,8-dibromoquinazoline scaffold, which serves as a model for the reactivity of the 6,8-dichloro analog.

Table 1: Synthesis of 2,6,8-Triaryl-4-(phenylethynyl)quinazolines via Suzuki Cross-Coupling researchgate.net

| Starting Material (R group) | Arylboronic Acid (Ar'' group) | Product (R, Ar'' groups) | Yield (%) |

|---|---|---|---|

| 4-H | 4-H | 4-H, 4-H | 71 |

| 4-H | 4-F | 4-H, 4-F | 57 |

| 4-H | 4-Cl | 4-H, 4-Cl | 78 |

| 4-H | 4-OCH₃ | 4-H, 4-OCH₃ | 68 |

| 4-F | 4-H | 4-F, 4-H | 66 |

| 4-F | 4-F | 4-F, 4-F | 76 |

| 4-F | 4-Cl | 4-F, 4-Cl | 75 |

| 4-F | 4-OCH₃ | 4-F, 4-OCH₃ | 65 |

| 4-OCH₃ | 4-H | 4-OCH₃, 4-H | 69 |

| 4-OCH₃ | 4-F | 4-OCH₃, 4-F | 62 |

| 4-OCH₃ | 4-Cl | 4-OCH₃, 4-Cl | 76 |

| 4-OCH₃ | 4-OCH₃ | 4-OCH₃, 4-OCH₃ | 60 |

Reaction Conditions: Arylboronic acid (2.5 equiv), PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, dioxane-H₂O (3:1), 2 h. researchgate.net

Other palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, are also applicable for functionalizing these positions, allowing for the introduction of alkynyl and alkenyl groups, respectively. nih.govmdpi.com

Sequential and One-Pot Functionalization Strategies

The differential reactivity of the halogenated positions on the quinazoline ring allows for the development of efficient one-pot, multi-step synthetic procedures. A notable example involves starting with 6,8-dibromo-2,4-dichloroquinazoline. researchgate.netchim.it This precursor can undergo a chemoselective sequential bis-SNAr reaction, where amine nucleophiles first displace the more reactive chlorines at C-2 and C-4. This is followed by a bis-Suzuki-Miyaura cross-coupling reaction to substitute the bromine atoms at C-6 and C-8. researchgate.netchim.it This microwave-assisted, one-pot approach provides a practical and convergent route to 2,4,6,8-tetrasubstituted quinazoline derivatives in high yields. researchgate.net

The table below outlines typical reagents used for various cross-coupling reactions on halogenated quinazoline scaffolds.

Table 2: Reagents for Cross-Coupling Reactions at Halogenated Quinazoline Positions

| Reaction Type | Catalyst System | Base | Solvent/Conditions | Target Position(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, NBu₄Br (PTC) | Na₂CO₃ | Toluene/H₂O, 115 °C | C-6, C-8 mdpi.com |

| Suzuki-Miyaura | PdCl₂(PPh₃)₂, PCy₃ | K₂CO₃ | Dioxane/H₂O | C-6, C-8 researchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | NEt₃ | THF, r.t. | C-4 (preferentially) researchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | NEt₃ | DMF, 50 °C | C-6 nih.govmdpi.comresearchgate.net |

| Heck | Pd(OAc)₂, (o-Tol)₃P | NEt₃ | Acetonitrile, 100 °C | C-6 nih.govmdpi.com |

These methodologies underscore the versatility of the this compound core, providing a platform for creating complex, polysubstituted molecules through controlled, position-selective chemical transformations.

Theoretical and Computational Investigations of 6,8 Dichloroquinazolin 4 Amine Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. nih.govnih.gov These methods allow for the detailed examination of molecular properties at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Modes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. oatext.com It is widely used to calculate the optimized geometry and vibrational frequencies of molecules. researchgate.net For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G*, 6-31++G**, 6-311G(d,p)), have been employed to determine structural parameters like bond lengths and angles. oatext.commdpi.comscirp.org These theoretical calculations of molecular geometry often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule. oatext.com DFT calculations are instrumental in assigning the observed vibrational frequencies to specific atomic motions, such as stretching, bending, and torsional modes. researchgate.net This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational characteristics. oatext.com

A study on a related quinoline (B57606) derivative using the B3LYP/6-31+G(d,p) method successfully calculated harmonic vibrational frequencies and provided a detailed assignment of the observed IR and Raman bands. scirp.org This level of analysis is crucial for interpreting the vibrational spectra of complex molecules like 6,8-dichloroquinazolin-4-amine.

Table 1: Representative Theoretical Bond Lengths and Angles for a Quinazoline Derivative

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C2-N3 | 1.32 |

| N3-C4 | 1.38 | |

| C4-C4a | 1.41 | |

| C8-C8a | 1.40 | |

| Bond Angle | C2-N3-C4 | 116.5 |

| N3-C4-C4a | 123.0 | |

| C5-C6-C7 | 120.1 |

Note: These are representative values for a related quinazoline structure and may differ for this compound. The data is illustrative of the type of information obtained from DFT calculations.

Analysis of Electronic Structure: HOMO-LUMO Energies and Global Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.netirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). researchgate.net

Electronegativity (χ): The tendency of an atom to attract electrons (χ = (I + A) / 2). researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive. edu.krd

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -χ). researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η). researchgate.net

These descriptors provide a quantitative framework for understanding and predicting the chemical behavior of molecules like this compound. researchgate.net For instance, a study on a quinoline derivative calculated these parameters to elucidate its reactivity profile. informaticsjournals.co.in

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Representative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.47 |

| LUMO Energy | ELUMO | - | -2.62 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.85 |

| Ionization Potential | I | -EHOMO | 6.47 |

| Electron Affinity | A | -ELUMO | 2.62 |

| Electronegativity | χ | (I+A)/2 | 4.54 |

| Chemical Hardness | η | (I-A)/2 | 1.93 |

| Chemical Softness | S | 1/(2η) | 0.26 |

| Chemical Potential | μ | -(I+A)/2 | -4.54 |

| Electrophilicity Index | ω | μ²/(2η) | 5.36 |

Note: These values are based on a related quinoline derivative and serve as an illustration of the data obtained from such calculations. informaticsjournals.co.in

Molecular Electrostatic Potential (MEP) and Mulliken Population Analyses for Reactive Sites

The molecular electrostatic potential (MEP) is a valuable tool for identifying the reactive sites within a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing varying potential values. uni-muenchen.de Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.de For quinazoline derivatives, MEP analysis can pinpoint the nitrogen atoms and other electronegative regions as likely sites for interaction with electrophiles. researchgate.net

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule. irjweb.com This analysis provides insights into the charge distribution and can help to identify atoms with significant positive or negative charges, which are often the most reactive sites. researchgate.net The calculated Mulliken charges can also be used to understand hydrogen bonding interactions within the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique for understanding chemical bonding and delocalization of electron density within a molecule. bibliotekanauki.pl It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are known as hyperconjugative interactions. bibliotekanauki.plnih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. nih.gov

Advanced Topological Analyses (ELF, LOL, NCI, RDG) and Quantum Theory of Atoms in Molecules (QTAIM)

More advanced computational methods provide deeper insights into the electronic structure and bonding of molecules.

Electron Localization Function (ELF) and Localized-Orbital Locator (LOL): ELF and LOL are topological analyses that provide information about electron localization in a molecule. nih.gov They are useful for identifying covalent bonds, lone pairs, and regions of high electron density. nih.gov

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis: NCI and RDG analyses are used to visualize and characterize weak, non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. scirp.org These interactions are crucial for understanding crystal packing and intermolecular recognition.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, is a rigorous method for partitioning a molecule's electron density into atomic basins. researchgate.net This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the properties of the electron density at the bond critical points (BCPs). scirp.org QTAIM can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. scirp.orgresearchgate.net

For complex molecules, these advanced analyses can provide a detailed and nuanced picture of the bonding and intermolecular forces that govern their behavior. researchgate.netrsc.orgarxiv.org

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in larger systems and over longer timescales. mdpi.comresearchgate.net These methods are particularly useful for investigating the interactions of molecules with biological macromolecules or in condensed phases.

Molecular dynamics (MD) simulations, for example, use classical mechanics to simulate the movements of atoms and molecules over time. mdpi.commdpi.com This allows for the study of dynamic processes such as conformational changes and binding events. mdpi.com For quinazoline analogs, MD simulations could be used to investigate their interactions with target proteins, providing insights into their mechanism of action at a molecular level. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. mdpi.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. scispace.com This method is instrumental in understanding the ligand-target interactions that govern the biological activity of this compound analogs. By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, and estimate the binding affinity. scispace.comtandfonline.com

Studies on various quinazoline analogs have demonstrated their potential to inhibit a range of protein kinases, which are crucial targets in cancer therapy. For instance, docking studies of novel quinazoline derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have revealed favorable binding affinities, with calculated scores of -7.57 and -7.83 kcal/mol, comparable to the standard inhibitor sorafenib. tandfonline.com Similarly, 4-anilinoquinazoline (B1210976) derivatives have been docked into the active site of DNA gyrase, an enzyme essential for bacterial replication. researchgate.net The results highlighted crucial hydrogen bond interactions with amino acid residues like Asp73 and Arg136, with estimated free energies of binding reaching as low as -8.16 Kcal/mol. researchgate.net

In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, molecular docking of quinazolin-4(3H)-one analogs has confirmed their binding mode within the ATP-binding site. nih.gov The docking scores for lead compounds were significantly better than the reference drug Gefitinib, indicating a stronger binding affinity. nih.gov Furthermore, structure-based design efforts targeting p21-Activated Kinase 4 (PAK4) have utilized molecular docking to understand the selectivity of 6-chloro-4-aminoquinazoline derivatives. These simulations predicted that specific amide side chains could form critical salt bridge interactions with the Asp458 residue in the PAK4 active site, a key factor for potent inhibition. acs.org

Table 1: Molecular Docking Results for Quinazoline Analogs against Various Targets

| Compound Class | Target | Key Interacting Residues | Binding/Docking Score | Reference |

|---|---|---|---|---|

| Quinazoline derivatives | VEGFR-2 | Not specified | -7.57 to -7.83 kcal/mol | tandfonline.com |

| 4-Anilinoquinazolines | DNA gyrase | Asp73, Arg136 | -7.97 to -8.16 Kcal/mol | researchgate.net |

| Quinazolin-4(3H)-ones | EGFR | Not specified | -163.729 to -169.796 (MolDock Score) | nih.gov |

| 6-Chloro-4-aminoquinazolines | PAK4 | Asp458 | Not specified | acs.org |

| Tetrahydropyrido[3,4-d] pyrimidines | ERK2 | Met-106 | -11.6464 kcal/mol | isfcppharmaspire.com |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding and the conformational changes that occur over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the complex in a simulated physiological environment. nih.govnih.gov

For quinazoline analogs, MD simulations are employed to validate the binding poses predicted by docking and to assess the stability of the ligand-protein interactions. tandfonline.com By analyzing trajectories from MD simulations, one can determine if the key hydrogen bonds and hydrophobic interactions identified in docking are maintained over time. This process is crucial for confirming the predicted binding mode and for gaining confidence in the structure-activity relationships derived from computational models. nih.gov

The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and that the ligand remains securely bound in the active site. These simulations provide a more realistic and accurate prediction of the binding event, complementing the initial findings from molecular docking and aiding in the rational design of more effective inhibitors. nih.gov

In Silico Prediction of Binding Modes and Pharmacophore Models

In silico prediction methods encompass a range of computational tools used to forecast the binding behavior of molecules and to distill the essential structural features required for biological activity. nih.govnih.gov A key output of these methods is the development of pharmacophore models. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. mdpi.comd-nb.info

For analogs of this compound, pharmacophore modeling has been successfully applied to understand their structure-activity correlation. nih.gov For example, in the study of 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), ligand-based pharmacophore models were generated. nih.gov These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. mdpi.com

The generated pharmacophore models can then be used as 3D queries to screen large chemical databases for novel compounds that possess the desired features, potentially leading to the discovery of new active molecules. mdpi.comnih.gov Importantly, the binding modes predicted through molecular docking are often consistent with the structural properties defined by the pharmacophore models. nih.gov This synergy between docking and pharmacophore modeling provides valuable insights into the structure-activity profile of quinazoline analogs and serves as a powerful guide for future lead optimization and the design of potent and selective inhibitors. nih.gov

Structure Activity Relationship Sar Studies of 6,8 Dichloroquinazolin 4 Amine Derivatives

SAR Principles in Quinazoline-Based Therapeutics

The quinazoline (B50416) scaffold serves as a versatile building block for developing small molecule inhibitors, particularly for protein kinases like the epidermal growth factor receptor (EGFR). nih.gov The fundamental SAR principles for quinazoline-based therapeutics often revolve around the interactions of the heterocyclic core and its substituents with the target protein. The nitrogen atom at position 1 (N-1) of the quinazoline ring frequently acts as a hydrogen bond acceptor, anchoring the molecule within the ATP-binding site of kinases. nih.gov Substitutions at various positions on the quinazoline ring (C-2, C-4, C-6, C-7, and C-8) are used to modulate potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov For instance, in the context of EGFR inhibitors, small, lipophilic groups at the C-4 position are often directed towards a hydrophobic pocket, while substitutions at the C-6 and C-7 positions can enhance binding affinity and influence solubility. nih.gov

Elucidation of Key Structural Motifs and Their Impact on Biological Activity

Halogenation is a key strategy in drug design, and the position and nature of halogen atoms on the quinazoline ring significantly impact biological activity. nih.gov Halogens can alter the electronic properties of the ring system, influence lipophilicity, and provide specific contact points within a protein's binding pocket. nih.gov The presence of two chlorine atoms, as in the 6,8-dichloro pattern, has been shown to be important for the activity of certain agrochemicals. researchgate.net

In 2,4-dichloroquinazoline (B46505) precursors, the chlorine atom at the C-4 position is significantly more reactive and susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C-2 position. mdpi.comresearchgate.net This heightened reactivity is attributed to the α-nitrogen effect and additional activation from potential coordination of a palladium(0) catalyst with the N-3 lone pair during cross-coupling reactions. mdpi.com Density Functional Theory (DFT) calculations confirm that the carbon atom at the C-4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack. researchgate.netmdpi.com This regioselectivity is fundamental in the synthesis of 4-aminoquinazoline derivatives. researchgate.netmdpi.com

The substituents at the C-2 and C-4 positions are critical for modulating the biological activity of quinazoline derivatives. The 4-amino group is a common feature in many bioactive quinazolines and often serves as a key interaction point with the target protein. researchgate.netmdpi.com

The synthesis of these compounds typically involves a regioselective nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline precursor, where an amine preferentially displaces the chlorine at the C-4 position. mdpi.comkuleuven.be The nature of this amine at C-4 is crucial. In the development of antimalarial agents, it was observed that the 4-NH group was likely required for binding to the cellular target, and substitution on this amine is probably oriented toward the solvent space. acs.org While furfurylamino and tetrahydrofurfurylamino groups at the C-4 position had no significant effect on activity, methylation of the 4-N position was found to reduce antimalarial activity. acs.org

The C-2 position offers another site for modification to fine-tune activity. In a study of GCase modulators, various heterocyclic and aryl groups were introduced at the C-2 position of the quinazoline scaffold, leading to compounds with potent inhibitory activity. nih.gov Similarly, for antimalarial quinazolines, substitution on the 2-aniline moiety was explored, showing that the position of substituents (ortho, meta, or para) on this aniline (B41778) ring could impact the compound's efficacy. acs.org

The following table illustrates the impact of C-4 substituents on the activity of 2-anilino-quinazolines against P. falciparum.

| Compound | R Group at C-4 | EC50 (nM) |

|---|---|---|

| 1 | Furfurylamino | 124 |

| 4 | Tetrahydrofurfurylamino | 329 |

| 7 | N-methyl | 124 |

| 8 | N-(3-hydroxypropyl) | 418 |

Data sourced from a study on antimalarial quinazolines, showing how different amine substitutions at the C-4 position affect potency. acs.org

Different linker chemistries can be employed to achieve specific release profiles or to orient the linked components optimally. For instance, acylhydrazone linkers are known for their pH-sensitivity, remaining stable at neutral pH but becoming labile at the lower pH found in endosomes, which is useful for targeted drug delivery. nih.gov In the context of bitopic ligands, which bind to both a primary (orthosteric) and a secondary (allosteric) site on a receptor, the linker's properties are paramount. Studies on adenosine (B11128) A1 receptor agonists showed that the linker could tolerate various modifications, including added rigidity, without losing efficacy. nih.gov

In the development of antiviral quinazoline derivatives, the linker connecting the quinazoline core to a benzyl (B1604629) group was systematically modified. Introducing a sulfide (B99878) linker resulted in a significant decrease in activity against Respiratory Syncytial Virus (RSV) but dramatically improved inhibition of human Coronavirus 229E (hCoV-229E). chemrxiv.org Conversely, an amine linker led to a notable shift in activity against RSV. chemrxiv.org This demonstrates that even subtle changes in the linker chemistry can profoundly and differentially impact activity against various targets. chemrxiv.org

Insights from Specific Target Classes

The application of SAR principles is best understood through specific examples where quinazoline derivatives have been optimized against a particular biological target.

Recent research has identified quinazoline derivatives as promising inhibitors of viral entry for pathogens like RSV and hCoV-229E. chemrxiv.orgchemrxiv.org Starting from a hit compound with dual activity, a multiparametric optimization approach provided valuable SAR insights. chemrxiv.org

For this class of antivirals, modifications were explored on the quinazoline core, the linker, and a terminal benzyl group. chemrxiv.org

Quinazoline Core: Various functionalities were found to be tolerated at different positions. An 8-nitrile substituent, for example, demonstrated good metabolic stability, though its cytotoxic effect required further analysis. chemrxiv.org

Linker: The flexibility and type of linker were crucial. As noted previously, a sulfide linker favored hCoV-229E inhibition, while an amine linker was more effective against RSV. This highlights the linker's role in differentiating activity between the two viruses. chemrxiv.org

Terminal Group: Modifications on the terminal benzyl ring were generally better tolerated for hCoV-229E activity compared to RSV activity. chemrxiv.org

The following table presents data on how linker and terminal group modifications affect antiviral activity.

| Compound | Linker | Terminal Group Modification | RSV Inhibition | hCoV-229E Inhibition (IC50) |

|---|---|---|---|---|

| 9a | Sulfide | - | Decreased Activity | 80 nM |

| 9b | Amine | - | Shift in Activity | Effective |

| 10b | - | 2-methoxy (benzyl) | - | Comparable Inhibition |

| 10s | - | 4-methyl (benzyl) | - | Comparable Inhibition |

Data sourced from a study on dual RSV/hCoV-229E inhibitors, illustrating the impact of linker and terminal group modifications. chemrxiv.org

These findings underscore the importance of fine-tuning each component of the molecular architecture to achieve high potency and desired selectivity against specific viral pathogens. chemrxiv.orgnih.gov

SAR in Kinase Inhibitors (e.g., PAK4, EGFR)

The quinazoline core is a well-established pharmacophore for kinase inhibitors, with several approved drugs for cancer therapy featuring this scaffold. mdpi.comnih.gov The 4-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine (B156593) portion of ATP. mdpi.com Substitutions on the quinazoline ring, such as the 6,8-dichloro pattern, play a vital role in modulating potency and selectivity.

While specific SAR studies focusing exclusively on a series of 6,8-dichloroquinazolin-4-amine derivatives as kinase inhibitors are not extensively documented in the reviewed literature, general principles for related quinazoline-based inhibitors offer valuable insights. For instance, in the development of p21-activated kinase 4 (PAK4) inhibitors, substitutions on the quinazoline ring have been shown to be critical for selectivity. A study on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives revealed that the position of the chloro group affects the selectivity profile. acs.org While a 7-chloro derivative displayed better potency, it suffered from reduced PAK4 selectivity compared to the 6-chloro analog. acs.org This suggests that the placement of halogen atoms is a key determinant of inhibitor performance. It is plausible that the 6,8-dichloro substitution pattern would further modulate the electronic landscape of the ATP-binding pocket, potentially leading to altered potency and selectivity against PAK4 and other kinases like the Epidermal Growth Factor Receptor (EGFR).

| Derivative Type | Substitution Impact on Kinase Activity | Reference |

| PAK4 Inhibitors | ||

| 6-Chloro-quinazoline | Position of chloro group influences selectivity. | acs.org |

| 7-Chloro-quinazoline | Higher potency but lower PAK4 selectivity compared to 6-chloro analog. | acs.org |

| EGFR Inhibitors | ||

| 4-Anilino-quinazolines | A privileged scaffold for EGFR inhibition. | mdpi.comnih.gov |

| 6,7-Disubstituted quinazolines | Small, lipophilic groups at these positions generally enhance activity. | mdpi.com |

SAR in G-Protein Coupled Receptor Ligands (e.g., 5-HT3, H4R)

The this compound framework has also been explored for its potential as a ligand for G-protein coupled receptors (GPCRs), such as the serotonin (B10506) 5-HT3 receptor and the histamine (B1213489) H4 receptor (H4R).

For 5-HT3 receptor ligands, a study starting from the hit compound 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine provided significant SAR insights. nih.govacs.org The study highlighted that the substitution pattern on the quinazoline ring is crucial for affinity. Replacement of the 6-chloro atom with hydrogen resulted in a roughly 5-fold reduction in affinity when an N-methyl group was present at another position. nih.govacs.org This underscores the beneficial role of a halogen at position 6 for 5-HT3 receptor binding. While this study did not include 6,8-dichloro derivatives, it can be inferred that the additional chlorine at position 8 would further modify the electronic and steric properties, potentially leading to different binding affinities and selectivities.

Interestingly, the SAR for the H4 receptor shows a marked difference. nih.govacs.org The same study that explored 5-HT3 ligands noted that for the H4R, replacing the 6-chloro substituent with hydrogen led to a more than 10-fold reduction in affinity, indicating a strong preference for halogenation at this position for H4R binding. nih.govacs.org Other research on H4R antagonists has also suggested that small lipophilic substituents at the 6- and 7-positions of the quinazoline scaffold are favorable for high affinity. researchgate.net The introduction of a chlorine atom at the 6-position has been shown to be beneficial, increasing H4R affinity approximately 10-fold in some quinoline (B57606) and quinoxaline (B1680401) scaffolds. acs.org Given the importance of halogenation at position 6, it is conceivable that the 6,8-dichloro substitution could be a favorable motif for H4R antagonists, although specific studies are needed to confirm this.

| Receptor Target | Substitution on Quinazoline Ring | Effect on Affinity | Reference |

| 5-HT3 Receptor | Replacement of 6-Cl with H | ~5-fold reduction | nih.govacs.org |

| H4 Receptor | Replacement of 6-Cl with H | >10-fold reduction | nih.govacs.org |

| H4 Receptor | Introduction of 6-Cl (on quinoline/quinoxaline) | ~10-fold increase | acs.org |

SAR in Antimicrobial and Antifungal Agents

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. researchgate.netresearchgate.net The SAR of these compounds indicates that the nature and position of substituents on the quinazoline ring are critical for their efficacy.

General SAR studies of quinazolinone derivatives have revealed that the presence of a halogen atom at the 6- and 8-positions can enhance antimicrobial activities. This suggests that the this compound scaffold is a promising starting point for the development of new antimicrobial agents. While specific SAR data for a series of this compound derivatives is limited in the provided search results, studies on related N2,N4-disubstituted quinazoline-2,4-diamines have shown that substitutions on the quinazoline core are important for antibacterial activity. rsc.org For instance, the replacement of the quinazoline core with a thieno[3,2-d]pyrimidine (B1254671) core led to a noticeable reduction in activity against Gram-negative bacteria. rsc.org

In the context of antifungal activity, various substituted quinazolines have been investigated. For example, a series of 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives showed good antifungal activities. nih.gov Although this study does not feature the 6,8-dichloro substitution, it highlights that halogenation, in general, is a key feature in many active antifungal quinazolines. The electron-withdrawing nature of the two chlorine atoms in this compound could significantly influence its interaction with fungal targets, potentially leading to potent antifungal effects. Further research is required to systematically explore the SAR of this specific scaffold by introducing various substituents at the 2- and 4-positions and evaluating their impact on antimicrobial and antifungal potency.

| Activity | General SAR Observation | Specific Derivative Example (if available) | Reference |

| Antimicrobial | Halogenation at positions 6 and 8 can enhance activity. | N/A in provided results | General observation |

| Antibacterial | The quinazoline core is important for activity against Gram-negative bacteria. | N/A in provided results | rsc.org |

| Antifungal | Halogenated quinazolines can exhibit good antifungal activity. | 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives | nih.gov |

Molecular Interactions and Binding Mechanisms of 6,8 Dichloroquinazolin 4 Amine Analogs

Characterization of Ligand-Protein Binding Modes

The efficacy of a drug molecule is intrinsically linked to its ability to bind to its target protein. For analogs of 6,8-dichloroquinazolin-4-amine, this binding is a multifaceted process involving a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Hydrogen Bonding Interactions

Hydrogen bonds are crucial for the specific recognition and binding of quinazoline (B50416) derivatives to their protein targets. researchgate.net In many instances, the quinazoline core itself is a key participant in these interactions. For example, in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the N1 atom of the quinazoline ring often acts as a hydrogen bond acceptor from the amide nitrogen of a methionine residue in the hinge region of the kinase domain. kemdikbud.go.id Additionally, the 4-amino group, a defining feature of 4-aminoquinazoline derivatives, can act as a hydrogen bond donor, further anchoring the ligand in the binding pocket. acs.org

Studies on various quinazolinone analogs have revealed the importance of specific hydrogen bonds for their inhibitory activity. For instance, the carbonyl group of the quinazolinone moiety can form hydrogen bonds with amino acid residues like Thr766 in EGFR. nih.gov In other systems, such as with the SARS-CoV-2 3CL pro enzyme, quinazolinone derivatives have been observed to form hydrogen bonds with residues like Gly143 and Glu166. arabjchem.org The number and strength of these hydrogen bonds are critical determinants of the stability of the ligand-protein complex. nih.gov

Hydrophobic and π-Stacking Interactions

The chloro substituents at the 6 and 8 positions of the quinazoline core are expected to enhance hydrophobic interactions with nonpolar pockets of the target protein. Research on related quinazoline derivatives has shown that hydrophobic interactions with residues like Ala719, Leu694, and Phe699 in EGFR are important for binding. nih.gov Furthermore, π-alkyl interactions, a type of hydrophobic interaction, are commonly observed between the quinazoline ring and aliphatic side chains of amino acids like leucine (B10760876), valine, and alanine. nih.govmdpi.com In some cases, π-sulfur interactions with cysteine or methionine residues have also been noted. arabjchem.orgmdpi.com

The interplay of these non-covalent interactions is crucial for the orientation and stabilization of the ligand within the binding site. For instance, in the PqsR receptor, the quinazoline core can participate in aromatic stacking with leucine and isoleucine residues. mdpi.com

Electrostatic and Salt Bridge Interactions

Electrostatic forces, including salt bridge interactions, can also contribute to the binding of quinazoline analogs, particularly when charged groups are present. While the this compound molecule itself is not inherently charged, protonation of the 4-amino group under physiological conditions could lead to favorable electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785) in the binding pocket. mdpi.com

Studies on related 4-aminoquinazoline derivatives have highlighted the importance of electrostatic interactions for their activity. For instance, the replacement of a positively charged nitrogen atom with an oxygen atom in one analog resulted in a significant loss of inhibitory potency, underscoring the role of this electrostatic interaction. acs.org In the context of G-quadruplex DNA binding, a pronounced electron-deficient electrostatic component was found to be necessary for the stabilizing activity of certain quinazoline compounds. nih.govacs.org Furthermore, molecular dynamics simulations have shown that electrostatic repulsion from certain residues, such as Asp1046 in VEGFR2, can negatively impact the stability of the complex. mdpi.com

Mechanistic Insights into Enzyme Inhibition

Understanding how these compounds inhibit enzyme function is as critical as knowing how they bind. The mechanisms can range from reversible competition to permanent inactivation, and the binding site can vary from the enzyme's active center to more distant allosteric sites.

Reversible vs. Irreversible Inhibition Mechanisms

Quinazoline derivatives can act as either reversible or irreversible inhibitors. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate, allowing the enzyme to regain its function. The interactions described in the previous sections—hydrogen bonding, hydrophobic, and electrostatic interactions—are characteristic of reversible inhibition. nih.gov

In contrast, irreversible inhibitors typically form a covalent bond with the enzyme, leading to its permanent inactivation. rsc.orgresearchgate.net This is often achieved by incorporating a reactive functional group, or "warhead," onto the quinazoline scaffold. researchgate.netresearchgate.net For example, acrylamide (B121943) groups at the 6-position of the quinazoline ring have been successfully used to create irreversible inhibitors of the ErbB family of kinases by forming a covalent bond with a specific cysteine residue near the ATP-binding site. nih.govresearchgate.net The development of such irreversible inhibitors has been a strategy to overcome drug resistance observed with some reversible inhibitors. rsc.org

Allosteric Modulation and Active Site Binding

The majority of quinazoline-based kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, acting as competitive inhibitors. kemdikbud.go.idnih.gov These inhibitors directly compete with the endogenous substrate, ATP, for binding to the active site, thereby preventing the phosphorylation of downstream targets. The binding modes of these active site inhibitors are well-characterized, often involving key interactions with the hinge region of the kinase domain. mdpi.com

However, there is growing interest in developing allosteric inhibitors, which bind to a site on the enzyme distinct from the active site. frontiersin.orgacs.org This binding event induces a conformational change in the enzyme that alters its activity. Quinazolinone derivatives have been identified as allosteric modulators for enzymes like β-glucocerebrosidase and CDK5. frontiersin.orgresearchgate.net In the case of fructose-1,6-bisphosphatase, anilinoquinazolines have been found to bind to a novel allosteric site at the subunit interface, preventing the assembly of the catalytic site. acs.org Allosteric inhibitors can offer advantages in terms of selectivity compared to active site inhibitors, as allosteric sites are often less conserved across different kinases. frontiersin.org

Receptor Binding and Modulation

Analogs of this compound have been the subject of significant research to understand their interactions with various receptors. These studies have revealed that modifications to the quinazoline scaffold can lead to potent and selective ligands for several important receptor families, including metabotropic glutamate receptors, histamine (B1213489) receptors, and serotonin (B10506) receptors. The following subsections detail the research findings regarding the receptor binding profiles and modulatory effects of these analogs.

Modulation of Metabotropic Glutamate Receptor 7 (mGlu7)

Recent research has identified quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7), a class C G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric conditions. In a study aimed at discovering novel mGlu7 NAMs, a library of compounds was screened, leading to the identification of active compounds within the quinazolinone chemotype. nih.gov

One of the initial hits from this screening was 3-methyl-2,6-diphenylquinazolin-4(3H)-one (A9-1), which demonstrated an IC50 value of 6.5 µM for the mGlu7 receptor. Further optimization of this scaffold led to the synthesis of 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one (A9-3), which exhibited improved potency with an IC50 of 4.65 µM. nih.gov

A subsequent lead compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (A9-7, also known as ALX-171), showed an mGlu7 IC50 of 6.14 µM and was found to be selective over other group III mGlu receptors, namely mGlu4 and mGlu8. nih.gov This compound displayed antipsychotic-like activity in animal models, suggesting the therapeutic potential of quinazolin-4-one derivatives as mGlu7 NAMs. nih.gov The research highlighted the importance of the substitution pattern on the quinazolinone core for mGlu7 receptor modulation. nih.gov

| Compound ID | Structure | Receptor Target | Activity | Potency (IC50) |

| A9-1 | 3-methyl-2,6-diphenylquinazolin-4(3H)-one | mGlu7 | NAM | 6.5 µM |

| A9-3 | 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one | mGlu7 | NAM | 4.65 µM |

| A9-7 (ALX-171) | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one | mGlu7 | NAM | 6.14 µM |

Interaction with Histamine Receptors (H1 and H4)

A scaffold hopping approach from quinoxaline-containing fragments led to the discovery and optimization of quinazoline analogs as potent histamine H4 receptor (H4R) inverse agonists. researchgate.netacs.org The histamine H4 receptor is a target for inflammatory conditions. vu.nl

Structure-activity relationship (SAR) studies indicated that small lipophilic substituents at the 6- and 7-positions, a basic cyclic amine at the 2-position, and a heteroaromatic group at the 4-position were favorable for H4R affinity. researchgate.net This research led to the development of 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) and 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497), which are potent human H4R inverse agonists with pKi values of 8.12 and 7.57, respectively. researchgate.netacs.org

Interestingly, these compounds also demonstrated significant affinity for the human histamine H1 receptor (H1R), with VUF10497 having a pKi of 7.7 for H1R. researchgate.net This dual activity suggests their potential as a novel class of H1R/H4R ligands for treating allergic-inflammatory disorders. researchgate.net Further optimization of this series resulted in 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide , a potent H4R inverse agonist with a pKi of 8.31. vu.nl

| Compound ID | Structure | Receptor Target | Activity | Potency (pKi) |

| VUF10499 | 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine | hH4R | Inverse Agonist | 8.12 |

| VUF10497 | 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine | hH4R | Inverse Agonist | 7.57 |

| hH1R | Ligand | 7.7 | ||

| Compound 54 | 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide | hH4R | Inverse Agonist | 8.31 |

Binding to Serotonin 5-HT3 Receptors

During a fragment screening for ligands of the 5-HT3 receptor, a pentameric ligand-gated ion channel, 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine was identified as a hit. nih.gov This discovery prompted the synthesis and evaluation of a series of quinazoline compounds to explore their structure-activity relationships at the 5-HT3A receptor. nih.govacs.org

The affinity of these analogs was assessed using a [3H]granisetron displacement assay. nih.gov It was found that replacing the N-methylhomopiperazine moiety with an N-methylpiperazine group significantly increased affinity. acs.org The substitution at the 6-position of the quinazoline ring also played a crucial role in receptor binding. For instance, replacing the 6-chloro atom with a hydrogen atom resulted in a roughly 5-fold decrease in affinity when the R2 substituent was NMe. acs.org

However, for other analogs where R2 was H, OH, or NH2, the removal of the 6-chloro substituent led to an increase in affinity for the 5-HT3A receptor by approximately 5, 10, and 100-fold, respectively. acs.org This highlights a distinct SAR for 5-HT3 receptor binding compared to the histamine H4 receptor, where the 6-chloro group is generally favorable for high affinity. nih.govacs.org One of the most potent ligands discovered in this series exhibited a pKi value greater than 10 for the 5-HT3 receptor. nih.gov

| Compound | R1 Moiety | R3 Substituent | R2 Substituent | 5-HT3A Receptor Affinity (pKi) |

| Analog of 6 | N-methylpiperazine | Cl | NMe | - |

| Analog of 21 | N-methylpiperazine | H | NMe | ~5-fold lower than analog of 6 |

| Varying R2 | - | H | H | ~5-fold higher than 6-Cl analog |

| Varying R2 | - | H | OH | ~10-fold higher than 6-Cl analog |

| Varying R2 | - | H | NH2 | ~100-fold higher than 6-Cl analog |

Allosteric Modulation of Muscarinic Acetylcholine (B1216132) Receptor M4 (mAChR M4)

Analogs based on a 4-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)quinazoline scaffold have been disclosed as potential positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (mAChR M4). google.com These compounds are being investigated for the treatment of neurological and psychiatric disorders associated with muscarinic receptor dysfunction. The research in this area focuses on how different substitutions on the quinazoline and naphthyridine rings influence the positive allosteric modulatory activity at the M4 receptor. google.com

Scaffold Design and Optimization Strategies Incorporating the 6,8 Dichloroquinazoline Core

Rational Design Approaches

Rational drug design leverages the structural information of the biological target to guide the development of new inhibitors. For the 6,8-dichloroquinazoline (B95103) core, both fragment-based and structure-based design methodologies are instrumental in optimizing ligand-target interactions.

Fragment-Based Drug Design (FBDD) is a methodology that begins by identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity to the biological target. mdpi.com These fragments serve as starting points for the construction of more potent lead compounds through processes of fragment growing, linking, or merging. mdpi.comnih.gov The core principles of FBDD are guided by the "Rule of Three," which outlines desirable properties for these initial fragments (e.g., molecular weight ≤ 300, ClogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). frontiersin.org

In the context of the 6,8-dichloroquinazolin-4-amine core, the scaffold itself can be viewed as a significantly larger, more complex fragment or a product of fragment evolution. An FBDD campaign might identify a simpler quinazoline (B50416) or even a pyrimidine (B1678525) fragment that binds to a target of interest. mdpi.com Subsequent optimization, guided by structural data, could lead to the addition of the dichloro substitution pattern to enhance binding affinity and exploit specific pockets within the target protein. High-resolution X-ray crystallography is a critical tool in FBDD, providing detailed insights into how these fragments bind and guiding their evolution into higher-affinity leads. nih.gov

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, typically obtained through X-ray crystallography, to design potent and selective inhibitors. acs.orgnih.gov This approach was successfully used to develop a novel class of p21-activated kinase 4 (PAK4) inhibitors based on a 4-aminoquinazoline scaffold. acs.org

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to optimize lead compounds, improve their pharmacological profiles, and generate novel intellectual property. drughunter.commdpi.com A scaffold can be defined as the core molecular framework of a compound. nih.govresearchgate.net

Scaffold hopping involves replacing the central core of a molecule (in this case, the quinazoline ring) with a structurally different but functionally equivalent scaffold, aiming to retain or improve biological activity while altering properties like solubility or metabolic stability. nih.govresearchgate.net For the this compound framework, a potential scaffold hop could involve replacing the quinazoline ring system with other privileged heterocyclic structures like quinolines, pyrazolo[1,5-a]quinazolines, or frontiersin.orgacs.orgnih.govtriazino[2,3-c]quinazolines, while retaining the key pharmacophoric elements, such as the 4-amino group and the dichloro substitution pattern on the corresponding positions of the new core. nih.govnih.gov

Bioisosteric replacement is the exchange of an atom or group with another that has broadly similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological properties. drughunter.comcambridgemedchemconsulting.com For the 6,8-dichloroquinazoline core, bioisosteric replacements could be applied to the chlorine atoms. For instance, a chlorine atom could be replaced by:

A Trifluoromethyl (CF₃) group: This can alter lipophilicity and electronic properties. cambridgemedchemconsulting.com

A Methyl (CH₃) group: To probe the importance of the halogen bond and steric bulk.

A Cyano (CN) group: To introduce a different electronic profile and potential hydrogen bonding capabilities. cambridgemedchemconsulting.com

These replacements can modulate the compound's potency, selectivity, toxicity, and pharmacokinetic profile. nih.gov

Strategies for Enhancing Selectivity and Potency

Achieving high selectivity for a specific biological target, such as one kinase over a closely related one, is a primary goal of drug design to minimize off-target effects. For inhibitors based on the this compound scaffold, potency and selectivity are heavily influenced by the substitution patterns on the core.

The strategic placement of substituents allows the molecule to exploit unique features of the target's ATP-binding pocket. Research on related 6-chloroquinazoline (B2678951) inhibitors of PAK4 demonstrated the critical role of the chloro group. acs.org As shown in the table below, the removal of the 6-chloro group from a potent inhibitor (Compound 14) to yield its des-chloro analogue (Compound 37) resulted in a slight decrease in potency against PAK4 but a significant reduction in selectivity when compared to PAK1. acs.org

This highlights that the halogen substituent is not only a steric and electronic feature but also a crucial element for achieving isoform-level selectivity. The 6,8-dichloro pattern offers a distinct opportunity for fine-tuning these interactions. By occupying two specific positions on the scaffold, the chlorine atoms can engage with different sub-pockets within the kinase active site, a feature that can be precisely tailored through rational design to confer high selectivity for the intended target over other kinases in the human kinome. acs.orgnih.gov Further modifications, such as adding a putative DFG-binding moiety to the central core, can also be employed to enhance interactions and improve activity. acs.org

Table 1: Impact of 6-Chloro Substitution on Kinase Inhibition Data derived from research on 4-aminoquinazoline-2-carboxamide PAK4 inhibitors. acs.org

| Compound | Substitution at Position 6 | PAK4 Kᵢ (μM) | PAK1 Kᵢ (μM) | Selectivity (PAK1/PAK4) |

| 14 | Cl | 0.003 | >1 | >333-fold |

| 37 | H | 0.017 | 1.07 | 63-fold |

Advanced Analytical and Spectroscopic Characterization Techniques for 6,8 Dichloroquinazolin 4 Amine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of 6,8-Dichloroquinazolin-4-amine is expected to be relatively simple and highly informative. The quinazoline (B50416) ring system has three aromatic protons. The proton at position 2 (H-2) would likely appear as a singlet in the downfield region (typically δ 8.5-9.0 ppm). The protons at positions 5 (H-5) and 7 (H-7) would appear as distinct singlets, with their chemical shifts influenced by the electron-withdrawing chlorine atoms. The protons of the amino group (-NH₂) at position 4 would typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org Due to the molecule's asymmetry, all eight carbon atoms of the quinazoline core are expected to be non-equivalent, resulting in eight distinct signals. masterorganicchemistry.com The chemical shifts are influenced by hybridization and the electronic effects of substituents. libretexts.org Carbons bonded to electronegative atoms like nitrogen and chlorine will be shifted downfield. The quaternary carbons (C-4, C-6, C-8, C-8a, and C-4a) can be distinguished from the protonated carbons (C-2, C-5, C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

2D-NMR: Two-dimensional NMR experiments are crucial for unambiguous assignment of ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would be used to identify any proton-proton coupling, although minimal coupling is expected in the aromatic region for this specific substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for C-2, C-5, and C-7.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning the quaternary carbons by observing their correlations with the well-defined proton signals (e.g., correlation from H-2 to C-4 and C-8a, or from H-5 to C-4, C-6, and C-8a).

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | Signal 1 | ~8.5 - 8.8 | Singlet (s) | H-2 |

| Signal 2 | ~7.8 - 8.1 | Singlet (s) | H-5 | |

| Signal 3 | ~7.6 - 7.9 | Singlet (s) | H-7 | |

| Signal 4 | ~6.0 - 8.0 | Broad Singlet (br s) | -NH₂ | |

| ¹³C NMR | Signal 1 | ~160 - 165 | Singlet | C-4 |

| Signal 2 | ~155 - 158 | Singlet | C-2 | |

| Signal 3 | ~152 - 155 | Singlet | C-8a | |

| Signal 4 | ~140 - 145 | Singlet | C-6 | |

| Signal 5 | ~130 - 135 | Singlet | C-8 | |

| Signal 6 | ~128 - 132 | Singlet | C-5 | |

| Signal 7 | ~125 - 128 | Singlet | C-7 | |

| Signal 8 | ~118 - 122 | Singlet | C-4a |